1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate
CAS No.: 1551051-10-5
Cat. No.: VC2684697
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1551051-10-5 |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl 2-ethylpyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C13H23NO4/c1-6-13(10(15)17-5)8-7-9-14(13)11(16)18-12(2,3)4/h6-9H2,1-5H3 |
| Standard InChI Key | OUNPLPNINSNWQK-UHFFFAOYSA-N |
| SMILES | CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC |
| Canonical SMILES | CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC |
Introduction
Chemical Properties and Structural Characteristics
Basic Chemical Information
1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate is a quaternary proline derivative characterized by its pyrrolidine ring containing two carboxylate groups—one protected by a tert-butyl group and the other by a methyl group—along with an ethyl substituent at the C-2 position. This compound belongs to the broader family of N-protected amino acid derivatives that serve as important intermediates in organic synthesis.
Physical and Chemical Properties
The compound appears as a clear oil at room temperature with no distinctive color. Its molecular structure features a five-membered pyrrolidine ring with multiple functional groups attached, creating a molecule with unique reactivity profiles and stereochemical properties .
Table 1: Physicochemical Properties of 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 1551051-10-5, 1358782-35-0 |
| Appearance | Clear oil |
| SMILES Notation | CCOC(=O)C1(C)CCCN1C(=O)OC(C)(C)C |
| MDL Number | MFCD24448581 |
| Standard Purity | 97% |
The compound contains a pyrrolidine ring with a quaternary carbon center at the C-2 position, featuring an ethyl substituent. The nitrogen atom of the pyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in amino acid chemistry. The carboxylic acid function at the C-2 position is esterified with a methyl group .
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate typically follows a strategic approach involving N-Boc-protected proline derivatives. The general methodology involves the alkylation of the N-Boc proline methyl ester at the α-position, followed by modification of the carboxylic ester group .
Detailed Synthesis Procedure
According to research findings, the compound can be synthesized by lithiation of N-Boc proline methyl ester (10, 0.5 M in toluene) with LiHMDS (1.0 M in THF, 1.1 equiv) as a base at −78°C, followed by trapping the resulting carbanion with appropriate ethylating agents . This procedure results in the creation of the quaternary center that is characteristic of this compound.
Table 2: Synthesis Parameters and Results
| Parameter | Value |
|---|---|
| Starting Material | N-Boc proline methyl ester |
| Base | LiHMDS (1.0 M in THF, 1.1 equiv) |
| Reaction Temperature | -78°C |
| Solvent | Toluene |
| Yield | 83% (640 mg, 3.6 mmol) |
| Purification Method | Silica gel chromatography |
| Eluent System | Cyclohexane/ethyl acetate (75:15) |
The high yield (83%) indicates an efficient synthetic route, making this preparation method suitable for laboratory-scale synthesis of the target compound .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectroscopic data for 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate reveals distinctive features related to its structure. The compound shows the presence of rotamers due to the N-Boc protecting group, which is a common phenomenon in N-protected amino acid derivatives. These rotamers arise from restricted rotation around the N-C bond of the carbamate function .
The ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals at: δ 3.75−3.69 (m), 3.66 (s), 3.63−3.55 (m), 3.42−3.31 (m), 2.37−2.25 (m), 2.20−2.10 (m), 2.06−1.94 (m), 1.92−1.74 (m), 1.42 (s), 1.37 (s), and 0.88−0.80 (m). The multiplicity of signals indicates the complex splitting patterns resulting from the presence of Boc-rotamers .
Applications in Organic Synthesis and Research
Role as a Building Block
1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate serves as a valuable building block in organic synthesis due to its functionalized structure. The quaternary center at C-2 position provides a rigid framework that can be exploited in the synthesis of more complex molecules. The presence of two orthogonally protected carboxylic acid functions (tert-butyl and methyl esters) enables selective deprotection and further derivatization.
Pharmaceutical Applications
The compound has potential applications in pharmaceutical research, particularly in the development of peptidomimetics and small molecule drugs. The pyrrolidine ring is a common structural motif in many bioactive compounds, and derivatives like 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate can serve as precursors in the synthesis of compounds with potential biological activity.
Research in Rearrangement Reactions
This compound has been studied in the context of interrupted Curtius rearrangements of quaternary proline derivatives. Research indicates that the presence of the pyrrolidine ring and the quaternary center influences reaction pathways in unique ways, leading to unexpected products that may have synthetic utility .
Comparison with Related Compounds
Structural Relatives
The compound 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate shares structural similarities with several related compounds, but has distinct differences that influence its chemical behavior and applications.
Table 3: Comparison with Related Compounds
These structural relatives demonstrate how small changes in molecular architecture can lead to different chemical properties and potentially different applications in synthetic chemistry .
Reactivity Differences
The reactivity profile of these related compounds varies primarily due to differences in their structural features. For instance, the presence of the quaternary center with an ethyl substituent in 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate influences its behavior in nucleophilic substitution reactions and rearrangements. The six-membered piperidine ring in the related compound (CAS: 470668-97-4) would confer different conformational properties compared to the five-membered pyrrolidine ring in our target compound .
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